6-O-(2'',3''-Di-O-acyl)alpha-L-rhamnopyranosylcatalpol
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Overview
Description
6-O-(2’‘,3’'-Di-O-acyl)alpha-L-rhamnopyranosylcatalpol is a complex iridoid glycoside derived from natural sources such as plants. Iridoid glycosides are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound is particularly interesting due to its unique structure, which includes acyl groups attached to the rhamnopyranosyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(2’‘,3’'-Di-O-acyl)alpha-L-rhamnopyranosylcatalpol typically involves the acylation of alpha-L-rhamnopyranosylcatalpol. The acylation process can be carried out using acyl anhydrides or acyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted under mild conditions to prevent degradation of the glycoside moiety .
Industrial Production Methods
Industrial production of this compound may involve extraction from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized acylation reactions, ensuring high yield and purity. The choice of acylating agents and reaction conditions is crucial to achieve the desired di-O-acylation without over-acylation or degradation .
Chemical Reactions Analysis
Types of Reactions
6-O-(2’‘,3’'-Di-O-acyl)alpha-L-rhamnopyranosylcatalpol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with various functional groups replacing the acyl groups .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Explored for its anti-inflammatory, antioxidant, and antimicrobial properties, making it a candidate for drug development.
Industry: Potential use in the formulation of cosmetics and skincare products due to its antioxidant properties
Mechanism of Action
The mechanism of action of 6-O-(2’‘,3’'-Di-O-acyl)alpha-L-rhamnopyranosylcatalpol involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
Antioxidant: Scavenges free radicals and upregulates antioxidant enzymes.
Antimicrobial: Disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Comparison with Similar Compounds
Similar Compounds
Catalpol: A parent compound with similar biological activities but lacks the acyl groups.
Aucubin: Another iridoid glycoside with anti-inflammatory and antioxidant properties.
Uniqueness
6-O-(2’‘,3’'-Di-O-acyl)alpha-L-rhamnopyranosylcatalpol is unique due to its specific acylation pattern, which enhances its lipophilicity and potentially its biological activity. The presence of acyl groups may also improve its stability and solubility in various solvents, making it more versatile for different applications .
Properties
CAS No. |
82012-45-1 |
---|---|
Molecular Formula |
C33H42O17 |
Molecular Weight |
710.7 g/mol |
IUPAC Name |
[4-acetyloxy-5-hydroxy-2-[[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C33H42O17/c1-14-22(38)27(45-15(2)36)28(47-20(37)9-6-16-4-7-17(42-3)8-5-16)32(44-14)48-26-18-10-11-43-30(21(18)33(13-35)29(26)50-33)49-31-25(41)24(40)23(39)19(12-34)46-31/h4-11,14,18-19,21-32,34-35,38-41H,12-13H2,1-3H3/b9-6+ |
InChI Key |
AUVKOEQGZIDTGI-RMKNXTFCSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)/C=C/C6=CC=C(C=C6)OC)OC(=O)C)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC=C(C=C6)OC)OC(=O)C)O |
Origin of Product |
United States |
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